molecular formula C19H19N3O3S B2490921 (E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide CAS No. 1241701-32-5

(E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide

Cat. No.: B2490921
CAS No.: 1241701-32-5
M. Wt: 369.44
InChI Key: XRGRZVSDRKNJGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure combining a 1,2,4-oxadiazole heterocycle, a privileged scaffold in pharmaceutical development, with an ethenesulfonamide functional group. The 1,2,4-oxadiazole ring is a well-known bioisostere for ester and amide functionalities, often employed to improve metabolic stability and pharmacokinetic properties of lead compounds . Molecules containing sulfonamide groups are extensively investigated for their diverse biological activities and are commonly found in agents with diuretic, anticancer, and antithyroid properties . The specific mechanism of action and research applications for this compound are yet to be fully characterized and are dependent on the researcher's experimental context. It holds potential as a chemical tool for probing biological pathways or as a precursor for the synthesis of more complex molecules. Researchers are encouraged to investigate its potential in areas such as enzyme inhibition, given the known activity of related structures . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-15-7-9-16(10-8-15)11-12-26(23,24)20-14-19-21-18(22-25-19)13-17-5-3-2-4-6-17/h2-12,20H,13-14H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGRZVSDRKNJGP-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=NC(=NO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=NC(=NO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C19H19N3O3S
  • Molecular Weight : 369.4 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity :
    • The compound has been shown to inhibit the proliferation of various cancer cell lines. Studies indicate that the oxadiazole moiety plays a crucial role in enhancing anticancer properties through apoptosis induction and cell cycle arrest mechanisms .
    • A quantitative structure–activity relationship (QSAR) analysis identified key electronic and steric descriptors influencing its anticancer efficacy, highlighting the importance of substituents on the phenyl ring for selective receptor binding .
  • Antimicrobial Properties :
    • The 1,3,4-oxadiazole derivatives exhibit notable antimicrobial activities against a range of pathogens including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential enzymes .
    • Specific studies have demonstrated that compounds containing the oxadiazole ring can effectively inhibit Mycobacterium bovis and other resistant strains .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be further understood through SAR studies. Key findings include:

DescriptorInfluence on Activity
Electronic Properties (EHOMO) Higher values correlate with increased anticancer activity.
Steric Factors (Rindex) Optimal steric hindrance enhances selectivity for specific receptors.
Substituent Positioning Di- or tri-substitution on the phenyl ring improves ETB receptor binding selectivity .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Anticancer Efficacy :
    • In vitro studies demonstrated that derivatives of ethenesulfonamide significantly inhibited the growth of breast and colon cancer cell lines, with IC50 values in the low micromolar range. The presence of electron-withdrawing groups was found to enhance activity .
  • Antimicrobial Research :
    • A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing that certain derivatives exhibited MIC values lower than those of standard antibiotics like vancomycin .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer activity. The specific compound has been evaluated for its ability to inhibit cancer cell growth. Research has shown that derivatives of oxadiazoles can selectively target cancer cells by interfering with critical cellular processes.

Case Study: Synthesis and Evaluation

A study focused on synthesizing a series of (E)-5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides demonstrated that certain derivatives exhibited notable antitumor activity. Among these, the compound (E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide was highlighted for its efficacy against various cancer cell lines, showing percent growth inhibitions ranging from 51% to 86% depending on the specific cancer type tested .

Enzyme Inhibition

The sulfonamide group in the compound is known for its ability to inhibit enzymes such as carbonic anhydrase and various proteases. This property makes it a candidate for further exploration in drug design aimed at treating conditions related to enzyme dysregulation.

Enzyme Activity

Research indicates that compounds with similar structural features can act as inhibitors of histone deacetylases and serine/threonine-protein kinases, which are often overexpressed in cancerous tissues . The specific compound has been evaluated for its potential to inhibit these enzymes, contributing to its anticancer profile.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential.

Key Findings

The presence of the oxadiazole ring and the sulfonamide functional group appears to enhance the compound's interaction with biological targets. Variations in substituents on the benzyl and methyl groups have been shown to affect both potency and selectivity against different cancer cell lines .

Structural Feature Impact on Activity
Oxadiazole RingEnhances anticancer activity
Sulfonamide GroupPotential enzyme inhibition
Benzyl SubstituentVariability in selectivity and potency

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